molecular formula C14H17FN2O5 B12196260 Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate

Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate

Cat. No.: B12196260
M. Wt: 312.29 g/mol
InChI Key: HBDYQTZBRXHWKA-UHFFFAOYSA-N
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Description

Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate is an organic compound with the molecular formula C14H17FN2O5 It is characterized by the presence of a fluorophenyl group and two carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate typically involves the reaction of diethyl carbonate with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-(4-chlorophenyl)-2-oxoethane-1,1-diyl]biscarbamate
  • Diethyl [2-(4-bromophenyl)-2-oxoethane-1,1-diyl]biscarbamate
  • Diethyl [2-(4-methylphenyl)-2-oxoethane-1,1-diyl]biscarbamate

Uniqueness

Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H17FN2O5

Molecular Weight

312.29 g/mol

IUPAC Name

ethyl N-[1-(ethoxycarbonylamino)-2-(4-fluorophenyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C14H17FN2O5/c1-3-21-13(19)16-12(17-14(20)22-4-2)11(18)9-5-7-10(15)8-6-9/h5-8,12H,3-4H2,1-2H3,(H,16,19)(H,17,20)

InChI Key

HBDYQTZBRXHWKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)C1=CC=C(C=C1)F)NC(=O)OCC

Origin of Product

United States

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